hatomarubigin A hatomarubigin A
Brand Name: Vulcanchem
CAS No.: 139562-86-0
VCID: VC0149077
InChI: InChI=1S/C20H16O5/c1-9-6-10-8-13(22)17-18(15(10)12(21)7-9)19(23)11-4-3-5-14(25-2)16(11)20(17)24/h3-5,8-9,22H,6-7H2,1-2H3/t9-/m0/s1
SMILES: CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O
Molecular Formula: C20H16O5
Molecular Weight: 336.3 g/mol

hatomarubigin A

CAS No.: 139562-86-0

Main Products

VCID: VC0149077

Molecular Formula: C20H16O5

Molecular Weight: 336.3 g/mol

hatomarubigin A - 139562-86-0

CAS No. 139562-86-0
Product Name hatomarubigin A
Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
IUPAC Name (3S)-6-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Standard InChI InChI=1S/C20H16O5/c1-9-6-10-8-13(22)17-18(15(10)12(21)7-9)19(23)11-4-3-5-14(25-2)16(11)20(17)24/h3-5,8-9,22H,6-7H2,1-2H3/t9-/m0/s1
Standard InChIKey INDHOTAYTXVPSZ-VIFPVBQESA-N
Isomeric SMILES C[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O
SMILES CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O
Canonical SMILES CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O
Synonyms hatomarubigin A
PubChem Compound 132248
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator